

The Structure-Activity Relationship of MM-401 TFA: A Technical Guide

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Compound of Interest						
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This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MM-401 TFA, a potent and selective inhibitor of the MLL1 (Mixed Lineage Leukemia 1) H3K4 methyltransferase. MM-401 TFA has emerged as a critical tool for studying the role of MLL1 in normal development and disease, particularly in MLL-rearranged leukemias. This document outlines the quantitative data associated with MM-401 TFA's activity, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action.

Core Concepts: Targeting the MLL1-WDR5 Interaction

MM-401 is a macrocyclic peptidomimetic designed to disrupt the protein-protein interaction between the catalytic subunit of the MLL1 complex and WD repeat-containing protein 5 (WDR5).[1] This interaction is essential for the histone methyltransferase (HMT) activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[2][3] By blocking this interaction, MM-401 effectively inhibits MLL1's catalytic activity.[2] The trifluoroacetic acid (TFA) salt of MM-401 is often used to improve its solubility and stability.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for MM-401 and its inactive enantiomer, MM-NC-401, providing a clear comparison of their biochemical and cellular



activities.

Table 1: Biochemical Activity of MM-401 and MM-NC-401

Compound	Target	Assay Type	IC50	Ki	Reference
MM-401	MLL1 HMT Activity	In vitro HMT Assay	0.32 μΜ	-	[2]
MM-401	WDR5-MLL1 Interaction	Competitive FP Assay	0.9 nM	-	[1]
MM-401	WDR5 Binding	BioLayer Interferometr y	-	< 1 nM	[1]
MM-NC-401	WDR5 Binding	Competitive FP Assay	> 100 μM	> 10 μM	[2]
MM-NC-401	MLL1 HMT Activity	In vitro HMT Assay	No inhibition up to 250 μM	-	[2]

Table 2: Cellular Activity of MM-401 in Leukemia Cell Lines



Cell Line	MLL Status	GI50 (MM-401)	GI50 (MM-NC- 401)	Reference
Murine Leukemia Cells				
MLL-AF9	MLL fusion	~ 5 µM	> 50 μM	[1]
MLL-ENL	MLL fusion	~ 7 µM	> 50 μM	[1]
MLL-AF10	MLL fusion	~ 8 µM	> 50 μM	[1]
Hoxa9/Meis1	Non-MLL	> 50 μM	> 50 μM	[1]
Human Leukemia Cells				
MV4:11 (MLL- AF4)	MLL fusion	1.8 μΜ	Not Determined	[1]
MOLM13 (MLL- AF9)	MLL fusion	3.6 μΜ	Not Determined	[1]
KOPN8 (MLL- ENL)	MLL fusion	2.5 μΜ	Not Determined	[1]
K562	Non-MLL	Not Determined (no inhibition)	Not Determined	[1]
HL60	Non-MLL	Not Determined (no inhibition)	Not Determined	[1]
U937	Non-MLL	Not Determined (no inhibition)	Not Determined	[1]

Structure-Activity Relationship Insights

The development of MM-401 from a linear peptidomimetic, MM-101, and the stark contrast in activity with its enantiomer, MM-NC-401, provide crucial insights into its SAR.[1]

• Stereochemistry is Critical: The enantiomer MM-NC-401, which has the same chemical formula but a different three-dimensional arrangement of its atoms, shows no detectable



binding to WDR5 and no inhibition of MLL1 activity.[2] This demonstrates that the specific stereochemistry of MM-401 is absolutely required for its interaction with the WDR5 binding pocket.

 Macrocyclization Enhances Potency: MM-401 is a cyclic compound designed based on the linear peptidomimetic MM-101.[1] This cyclization was a key design element to constrain the molecule into a bioactive conformation, thereby enhancing its binding affinity and potency.

Mechanism of Action: Signaling Pathway

MM-401's mechanism of action involves the direct inhibition of the MLL1-WDR5 interaction, leading to downstream effects on gene transcription and cellular processes.

MM-401 inhibits the MLL1-WDR5 interaction, blocking H3K4 methylation.

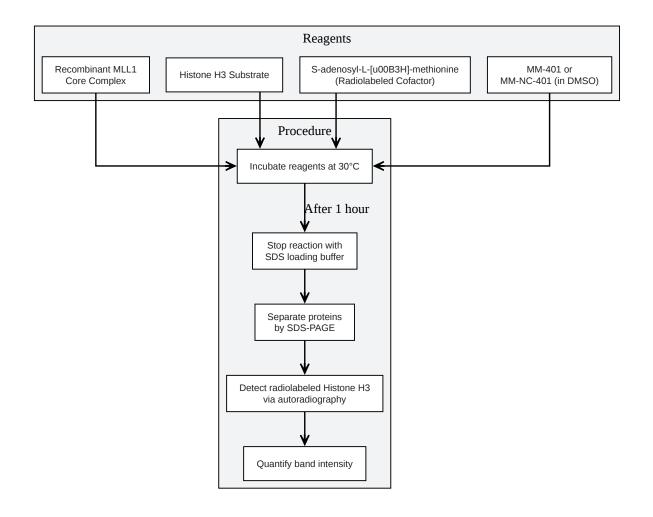
Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In vitro Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the MLL1 complex.





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Workflow for the in vitro MLL1 HMT assay.

Methodology:

• The MLL1 core complex, histone H3 substrate, and radiolabeled S-adenosyl-L-[³H]-methionine are combined in a reaction buffer.



- MM-401 or the negative control, MM-NC-401, is added at various concentrations.
- The reaction is incubated to allow for histone methylation.
- The reaction is stopped, and the proteins are separated by SDS-PAGE.
- The gel is exposed to X-ray film to detect the incorporation of the radiolabel into histone H3.
- The intensity of the bands is quantified to determine the level of MLL1 inhibition.

Cell Growth Inhibition Assay

This assay determines the effect of MM-401 on the proliferation of leukemia cell lines.

Methodology:

- Leukemia cells are seeded in 96-well plates.
- Cells are treated with a serial dilution of MM-401 or MM-NC-401.
- After a 72-hour incubation period, cell viability is assessed using a commercial assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- The luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls to calculate the half-maximal growth inhibition concentration (GI50).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to assess the levels of H3K4 methylation at specific gene loci within cells.

Methodology:

- Cells are treated with MM-401 or a vehicle control.
- Protein-DNA complexes are cross-linked with formaldehyde.
- The chromatin is sheared into smaller fragments by sonication.



- An antibody specific for trimethylated H3K4 (H3K4me3) is used to immunoprecipitate the chromatin fragments.
- The cross-links are reversed, and the DNA is purified.
- Quantitative PCR (qPCR) is used to measure the enrichment of specific DNA sequences, such as the promoter regions of HoxA9 and Meis-1, in the immunoprecipitated DNA.

Synthesis of MM-401

While the exact synthesis of MM-401 is not publicly detailed, it is based on the synthesis of related macrocyclic peptidomimetics.[5] The general approach involves a multi-step solution-phase synthesis followed by a ring-closing metathesis or macrolactamization reaction. A representative synthetic scheme for a similar compound is outlined below.



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Representative workflow for the synthesis of MM-401.

Conclusion

MM-401 TFA is a highly potent and selective inhibitor of the MLL1-WDR5 interaction. Its structure-activity relationship is well-defined, with stereochemistry and macrocyclization being key determinants of its activity. The compound serves as an invaluable chemical probe for elucidating the biological functions of MLL1 and as a promising starting point for the development of therapeutics for MLL-rearranged leukemias. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and drug discovery.

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